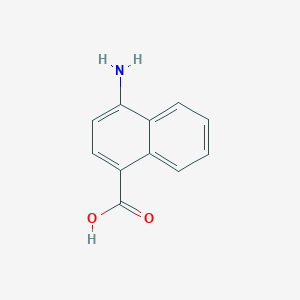

4-Amino-1-naphthoic acid

Übersicht

Beschreibung

4-Amino-1-naphthoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 4-Amino-1-naphthoic acid consists of a naphthalene core with an amino group at the 4-position and a carboxylic acid group at the 1-position . The InChI code for this compound is 1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-1-naphthoic acid are not available, it’s known that aminonaphthalenesulfonic acids, which are structurally similar, participate in various reactions .

Physical And Chemical Properties Analysis

4-Amino-1-naphthoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Medicine: Therapeutic Agent Synthesis

4-Amino-1-naphthoic acid: is utilized in the synthesis of various therapeutic agents. Its amino group can be derivatized to create compounds with potential medicinal properties. For instance, it can be used to synthesize triazine derivatives that have been studied for their therapeutic effects .

Agriculture: Nitrogen Source for Fertilizers

In agriculture, 4-Amino-1-naphthoic acid can serve as an organic nitrogen source. Amino acids are key components in fertilizers, promoting soil fertility and plant growth. They are more environmentally friendly compared to synthetic nitrogen fertilizers and can be absorbed efficiently by plants .

Materials Science: Advanced Material Development

This compound is instrumental in materials science for developing new materials with specific properties. For example, it can be used to create synthetic ligands that are highly selective and can be immobilized on various substrates for material development .

Environmental Science: Pollution Remediation

4-Amino-1-naphthoic acid: may play a role in environmental science, particularly in pollution remediation. Its derivatives could potentially be used to create adsorbents for cleaning up pollutants from water sources .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 4-Amino-1-naphthoic acid and its derivatives are used as standards or reagents in chromatography and spectroscopy. They help in the qualitative and quantitative analysis of complex mixtures by providing reference points .

Pharmaceutical Research: Drug Design and Discovery

The compound is a valuable precursor in pharmaceutical research for drug design and discovery. It can be modified to produce various analogs that are then screened for pharmacological activity .

Biotechnology: Enzyme and Peptide Research

In biotechnology, 4-Amino-1-naphthoic acid is used in enzyme and peptide research. It can be incorporated into peptides or serve as a substrate for enzyme-catalyzed reactions, aiding in the study of biological processes .

Industrial Uses: Dye and Pigment Production

Industrially, 4-Amino-1-naphthoic acid is used in the synthesis of dyes and pigments. Its structure allows for the creation of complex molecules that are used in coloring textiles and other materials .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that naphthamide derivatives, which are structurally similar to 4-amino-1-naphthoic acid, have been found to inhibit human monoamine oxidase (mao) and cholinesterase (che) enzymes .

Mode of Action

Naphthamide derivatives have been reported to exhibit a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase

Biochemical Pathways

It’s known that naphthoic acids can be formed as detoxification/biotransformation by-products during the degradation of methylnaphthalenes, phenanthrene, and anthracene . This suggests that 4-Amino-1-naphthoic acid might be involved in similar biochemical pathways.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . These properties could potentially impact its bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

4-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAZWRERBLCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332630 | |

| Record name | 4-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-naphthoic acid | |

CAS RN |

32018-87-4 | |

| Record name | 4-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

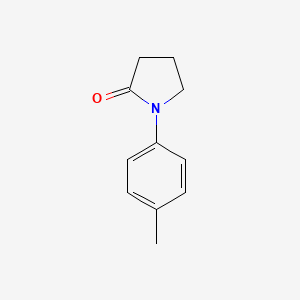

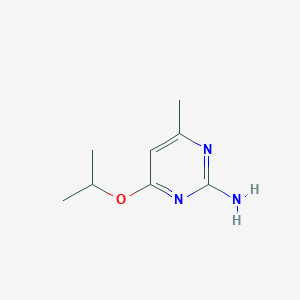

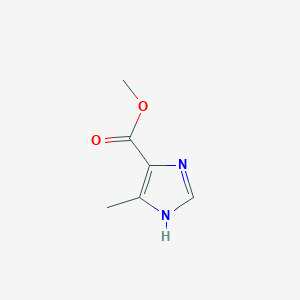

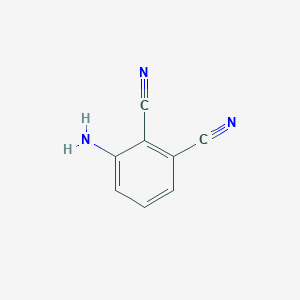

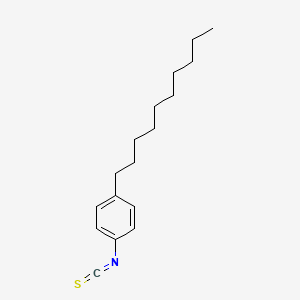

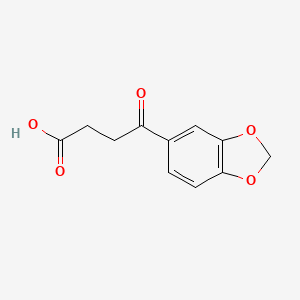

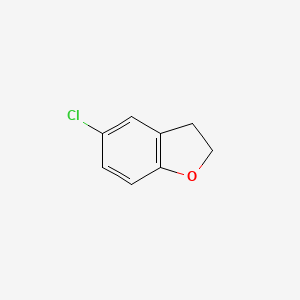

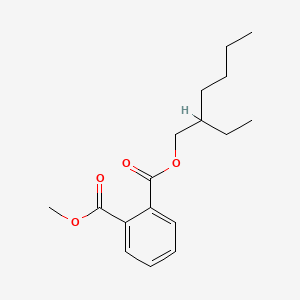

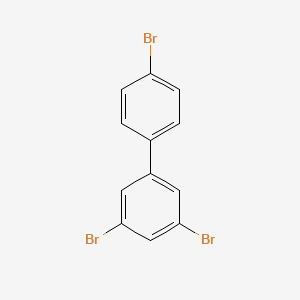

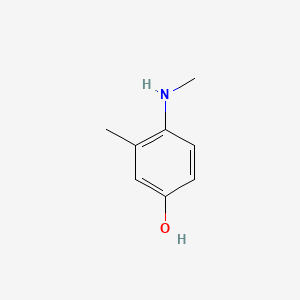

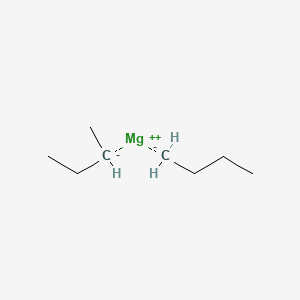

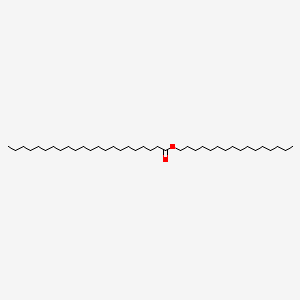

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.